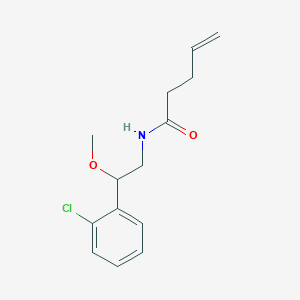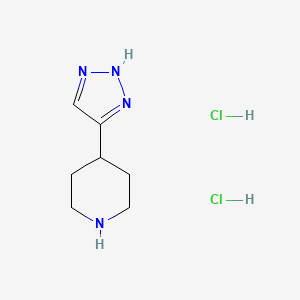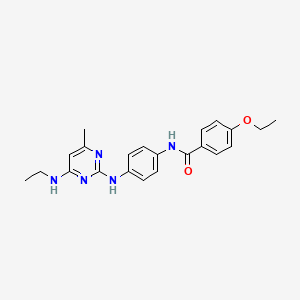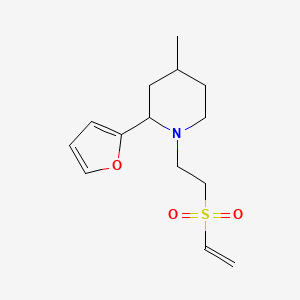![molecular formula C19H21N5O2S B2492460 N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878697-15-5](/img/structure/B2492460.png)
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that have been explored for various pharmacological and biological applications. Although the specific compound N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide has not been directly studied, related compounds have been synthesized and evaluated for their potential as drug candidates, offering insights into their chemical behavior and interaction with biological systems.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic acids or esters, proceeding through intermediate steps such as esterification, hydrazidation, and cyclization, and culminating in the formation of the target compound through reactions like S-alkylation. For instance, derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide were synthesized in a series of reactions involving phenyl acetic acid, suggesting a similar approach could be applied to the compound (Rehman et al., 2013).
Molecular Structure Analysis
Molecular docking and structure-activity relationship (SAR) studies play a crucial role in understanding the interaction of synthesized compounds with biological targets. For example, tetrazole derivatives have been synthesized and their structures determined by X-ray crystallography to understand their orientation and interaction within the active sites of enzymes, indicating the importance of molecular structure analysis in drug design (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to various derivatives with potential biological activity. For example, transformations of 5-aryloxytetrazoles with dimethyl sulfoxide resulted in a mixture of compounds, highlighting the chemical reactivity and the possibility of generating diverse derivatives from a parent compound (Dabbagh et al., 2005).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide revealed insights into the intermolecular interactions that could affect their physical properties and biological activity (Siddiqui et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards enzymes or bacteria, of compounds within this chemical class are of particular interest. For instance, synthesized derivatives of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole showed antibacterial, hemolytic, and thrombolytic activities, underscoring the importance of chemical properties in determining the potential therapeutic applications of these compounds (Aziz-Ur-Rehman et al., 2020).
Applications De Recherche Scientifique
Design and Synthesis for Targeted Inhibition
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide belongs to a class of compounds extensively researched for their potential in medicinal chemistry, particularly as enzyme inhibitors or targeting specific cellular pathways. For instance, derivatives of similar structures have been evaluated as potent and selective inhibitors of kidney-type glutaminase (GLS), an enzyme crucial for cancer cell metabolism. Analogous compounds demonstrate significant potential in attenuating the growth of human lymphoma cells both in vitro and in xenograft models, suggesting their utility in cancer therapy (Shukla et al., 2012).
Antimicrobial and Antiviral Activity
The structural framework of N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide and its analogs has been explored for antimicrobial and antiviral properties. Certain derivatives exhibit marked antibacterial and antiviral activities, providing a basis for the development of new therapeutic agents. Compounds synthesized from similar core structures have shown promising in vitro activity against H1N1 influenza A virus and bacterial strains, highlighting their potential in addressing infectious diseases (Ostrovskii et al., 2021).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-26-17-9-7-16(8-10-17)24-19(21-22-23-24)27-12-18(25)20-15-6-5-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKXFLWYSQQJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)
![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2492397.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)